The 5-Trifluoromethyl Group Confers Class-Level Advantages in Lipophilicity and Metabolic Stability Over Non-Fluorinated 1,2,4-Oxadiazole Analogs
While no direct head-to-head comparison for this specific compound has been published, the presence of the -CF3 group at the 5-position of the 1,2,4-oxadiazole ring is a well-established structural motif for improving pharmacokinetic properties [1]. The trifluoromethyl group is known to increase lipophilicity (LogP) and metabolic stability compared to non-fluorinated alkyl or aryl substituents [2]. For instance, in a series of oxadiazole antibiotics, the introduction of a -CF3 group was shown to significantly enhance the volume of distribution and half-life in a mouse model of MRSA infection compared to earlier non-fluorinated leads, although the specific comparator was not 118828-15-2 itself [1].
| Evidence Dimension | Impact on Pharmacokinetic Properties |
|---|---|
| Target Compound Data | Contains 5-CF3 substituent |
| Comparator Or Baseline | Non-fluorinated alkyl/aryl analogs |
| Quantified Difference | Inference: Increased LogP, improved metabolic stability, potentially enhanced Vd and t1/2 (as observed in related oxadiazole class). |
| Conditions | In silico and general medicinal chemistry principles |
Why This Matters
For procurement in a medicinal chemistry program, the presence of the 5-CF3 group is a specific design element that cannot be substituted with a generic oxadiazole, as it directly impacts the drug-likeness and pharmacokinetic profile of any derived lead compound.
- [1] Spink, E., et al. "Structure–Activity Relationship for the Oxadiazole Class of Antibiotics." Journal of Medicinal Chemistry, 2015, 58(3), 1380-1389. View Source
- [2] Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015, 58(21), 8315-8359. View Source
